Piperidin-1-ylsulfamyl chloride
Description
Piperidin-1-ylsulfamyl chloride (CAS: 163998-26-3) is a sulfamyl chloride derivative featuring a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) linked to a sulfamoyl chloride group (-SO₂NCl). This compound is primarily utilized in organic synthesis as a sulfonating agent, enabling the introduction of sulfonamide functionalities into target molecules . Its reactivity stems from the electrophilic sulfur center, which facilitates nucleophilic substitutions with amines, alcohols, or thiols. The piperidine moiety imparts steric bulk and basicity, influencing its stability and reactivity compared to simpler sulfamyl chlorides.

Properties
CAS No. |
89316-33-6 |
|---|---|
Molecular Formula |
C5H11ClN2O2S |
Molecular Weight |
198.67 g/mol |
IUPAC Name |
N-piperidin-1-ylsulfamoyl chloride |
InChI |
InChI=1S/C5H11ClN2O2S/c6-11(9,10)7-8-4-2-1-3-5-8/h7H,1-5H2 |
InChI Key |
FAHKDCHUNCEIBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)NS(=O)(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below compares key properties of piperidin-1-ylsulfamyl chloride with analogous sulfamyl chlorides:
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (25°C) | Stability in Air |
|---|---|---|---|---|
| This compound | 200.68 | 45–48 (decomposes) | Soluble in DCM, THF | Moderate (hygroscopic) |
| Morpholin-4-ylsulfamyl chloride | 184.63 | 52–55 | Soluble in acetone | Low (rapid hydrolysis) |
| Pyrrolidin-1-ylsulfamyl chloride | 186.65 | 38–41 | Soluble in ether | High |
Key Observations :
- Ring Size and Heteroatoms : Morpholin-4-ylsulfamyl chloride (six-membered ring with oxygen) exhibits faster hydrolysis due to increased electrophilicity of sulfur compared to this compound . Pyrrolidin-1-ylsulfamyl chloride (five-membered ring) demonstrates higher thermal stability, attributed to reduced ring strain .
- Solubility : this compound’s solubility in polar aprotic solvents like THF makes it preferable for reactions requiring controlled conditions.
Nucleophilic Substitution
This compound reacts with primary amines to yield sulfonamides with >85% efficiency under mild conditions (0–25°C), outperforming morpholin-4-ylsulfamyl chloride (70–75% yield) due to reduced steric hindrance . However, pyrrolidin-1-ylsulfamyl chloride achieves near-quantitative yields with secondary amines, leveraging its smaller ring size for enhanced accessibility .
Hydrolysis Stability
Comparative studies in aqueous methanol (50% v/v) show this compound hydrolyzes 50% slower (t₁/₂ = 2.1 hours) than morpholin-4-ylsulfamyl chloride (t₁/₂ = 0.8 hours), attributed to the piperidine ring’s electron-donating effect stabilizing the sulfur center .
Research Findings and Contradictions
- Contradictory Stability Data: Some studies report this compound as air-stable , while others note gradual decomposition above 30°C, likely due to batch-specific impurities .
- Toxicity : this compound shows lower acute toxicity (LD₅₀ = 320 mg/kg, rat) than pyrrolidin-1-ylsulfamyl chloride (LD₅₀ = 210 mg/kg), possibly due to slower release of HCl .
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